1-Decyl-3-methylimidazolium trifluoromethanesulfonate

Overview

Description

1-Decyl-3-methylimidazolium trifluoromethanesulfonate is an organic, ionic liquid solvent . It is used in various reactions, such as those with molybdenum (II) complexes with α-diimines, where it helps control chemoselectivity .

Molecular Structure Analysis

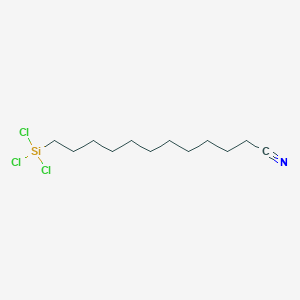

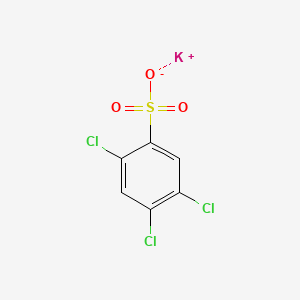

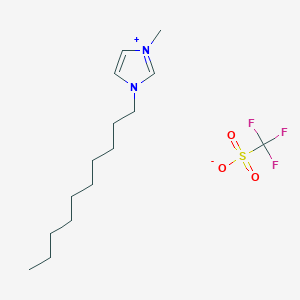

The molecular structure of this compound involves a cation (1-Decyl-3-methylimidazolium) and an anion (trifluoromethanesulfonate). The cation is a long-chain alkyl imidazolium ion, and the anion is a trifluoromethanesulfonate ion .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that this ionic liquid is used as a solvent in various reactions . It’s particularly useful in reactions with molybdenum (II) complexes with α-diimines .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a melting point of -19°C . Its specific gravity is 1.29 at 20°C , and its refractive index is 1.44 .Scientific Research Applications

Liquid Crystalline Phases and Thermotropic Behavior

1-Decyl-3-methylimidazolium trifluoromethanesulfonate (and related long-chain 1-alkyl-3-methylimidazolium salts) exhibits interesting properties in forming liquid crystalline phases. These salts display thermotropic behavior, forming lamellar, sheet-like arrays in their crystalline phase, and transitioning to an enantiomeric smectic liquid crystalline phase at higher temperatures. This behavior is influenced by the nature of the anion, impacting the interlayer spacing in both the crystal and mesophase. Such properties are crucial for understanding and designing new materials with specific molecular orientations and phases (Bradley et al., 2002).

Deep Fuels Desulfurization and Denitrogenation

The application of this compound in the field of fuel processing, specifically in deep desulfurization and denitrogenation, is significant. It has been investigated for its effectiveness in separating aromatic sulfur and nitrogen compounds from aliphatic hydrocarbons. This research demonstrates its potential as a solvent in refining processes to produce cleaner fuel with reduced sulfur and nitrogen content (Kędra-Królik et al., 2011).

Electropolymerization in Ionic Liquids

Ionic liquids containing this compound have been used as electrolytes in the electropolymerization of pyrrole. The unique properties of these ionic liquids significantly enhance the polymerization rate, electrochemical capacity, and electroconductivity of the resulting polypyrrole film. Moreover, these ionic liquids demonstrate the potential for reuse with minimal loss of reactivity, highlighting their sustainability (Sekiguchi et al., 2002).

Structural and Vibrational Characterizations

The structural and vibrational characteristics of this compound ionic liquid have been studied using Raman spectroscopy and density functional theory (DFT) calculations. These studies provide insights into the molecular interactions, stability, and reactivity of the ionic liquid, which are vital for its application in various fields, including catalysis and material science (Kausteklis et al., 2019).

Safety and Hazards

Future Directions

Ionic liquids like 1-Decyl-3-methylimidazolium trifluoromethanesulfonate are being explored for various applications due to their unique properties. For instance, they’re being considered for use in next-generation low-power electronics and optoelectronic devices . They’re also being studied for potential applications in energy storage devices like electrochemical double-layer capacitors .

properties

IUPAC Name |

1-decyl-3-methylimidazol-3-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N2.CHF3O3S/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;2-1(3,4)8(5,6)7/h12-14H,3-11H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLIZKWXKVXRES-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047916 | |

| Record name | 1-Decyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

412009-62-2 | |

| Record name | 1-Decyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.